Fmoc-Phg-OH
CAS No.: 102410-65-1
VCID: VC21540566
Molecular Formula: C23H19NO4
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Phg-OH, also known as N-(fluorenylmethoxycarbonyl)-2-phenyl-L-glycine, is a chemical compound used in peptide synthesis. It is a derivative of phenylglycine, protected with the fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis (SPPS) to prevent racemization during the synthesis process. Role in Peptide SynthesisFmoc-Phg-OH plays a crucial role in peptide synthesis due to its ability to be easily incorporated into peptide chains while minimizing racemization. The Fmoc group is a urethane-based protecting group that is labile to bases, making it ideal for SPPS. It allows for the selective removal of the protecting group without affecting the peptide backbone, facilitating the synthesis of complex peptides. Advantages of Fmoc Group
Synthesis and HandlingFmoc-Phg-OH is typically synthesized through the reaction of phenylglycine with fluorenylmethoxycarbonyl chloride. The compound is stable under normal storage conditions but requires careful handling to avoid exposure to moisture and light. Synthesis Conditions
Research Findings and ApplicationsFmoc-Phg-OH is used in various peptide synthesis applications, including the synthesis of biologically active peptides and pharmaceutical compounds. Its stability and ease of use make it a preferred choice for researchers in the field of peptide chemistry. Recent DevelopmentsRecent studies have focused on optimizing peptide synthesis protocols to reduce byproduct formation, such as aspartimide, which can occur during Fmoc-based SPPS. The use of alternative deprotection reagents like dipropylamine has been explored to minimize these issues . Applications in Peptide Synthesis
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CAS No. | 102410-65-1 | ||||||||||||||||||||
Product Name | Fmoc-Phg-OH | ||||||||||||||||||||
Molecular Formula | C23H19NO4 | ||||||||||||||||||||
Molecular Weight | 373.4 g/mol | ||||||||||||||||||||
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1 | ||||||||||||||||||||
Standard InChIKey | PCJHOCNJLMFYCV-NRFANRHFSA-N | ||||||||||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||||||||||||||
SMILES | C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||||||||||||||
Synonyms | Fmoc-Phg-OH;102410-65-1;Fmoc-L-phenylglycine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylaceticacid;Fmoc-L-alpha-phenylglycine;N-Fmoc-L-2-phenylglycine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-2-phenylglycine;(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-phenyl-aceticacid;(2S)-([(9H-FLUOREN-9-YL-METHOXY)CARBONYL]AMINO)(PHENYL)ACETICACID;(2S)-{[(9H-Fluoren-9-Yl-Methoxy)Carbonyl]Amino}(Phenyl)AceticAcid;AmbotzFAA1420;PubChem19014;N-Fmoc-L-Phenylglycine;FMOC-L-PHG;FMOC-L-PHG-OH;AC1OJJ51;47531_ALDRICH;SCHEMBL119848;FMOC-(S)-PHENYLGLYCINE;AC1Q71A2;CHEMBL356179;47531_FLUKA;MolPort-003-725-672;PCJHOCNJLMFYCV-NRFANRHFSA-N;EBD16725 | ||||||||||||||||||||
PubChem Compound | 7269367 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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